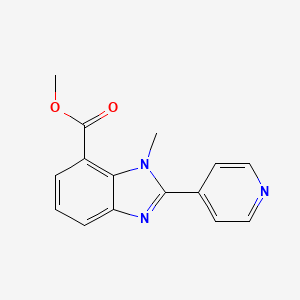
Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a pyridine ring and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a pyridine boronic acid derivative and a halogenated benzimidazole intermediate.
Esterification: The carboxylate ester group can be introduced by esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the nitro group (if present) on the benzimidazole ring, converting it to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions on the benzimidazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of amino-substituted benzimidazoles.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in cancer, inflammation, and infectious diseases.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Wirkmechanismus
The mechanism of action of Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate depends on its specific application:
In medicinal chemistry: The compound may inhibit specific enzymes or receptors by binding to their active sites, thereby blocking their activity. This can lead to the suppression of disease-related pathways.
In materials science: The compound’s electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: The parent compound, which lacks the pyridine ring and carboxylate ester group.
Methyl 2-pyridin-4-ylbenzimidazole-4-carboxylate: Similar structure but without the methyl group on the pyridine ring.
3-methyl-2-pyridin-4-ylbenzimidazole: Lacks the carboxylate ester group.
Uniqueness: Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate is unique due to the combination of its functional groups, which confer distinct electronic and steric properties
Eigenschaften
Molekularformel |
C15H13N3O2 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate |
InChI |
InChI=1S/C15H13N3O2/c1-18-13-11(15(19)20-2)4-3-5-12(13)17-14(18)10-6-8-16-9-7-10/h3-9H,1-2H3 |
InChI-Schlüssel |
MAENOHQPFMHSRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC=C2N=C1C3=CC=NC=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


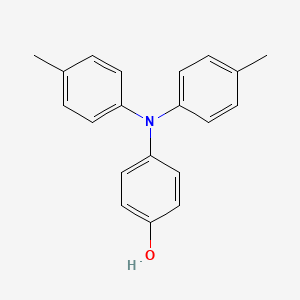
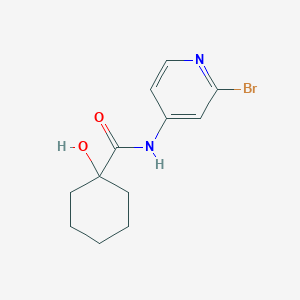

![5-(2-Aminoethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B13878901.png)


![N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B13878917.png)
![2-[N-(3-chloroprop-2-enoxy)-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B13878921.png)
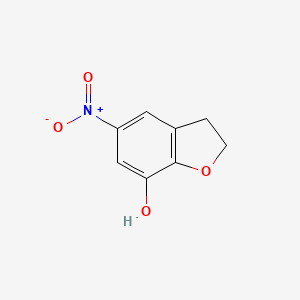
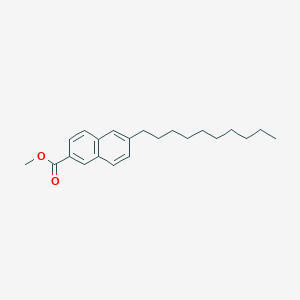

![4-chloro-2-cyclopentyl-5,6-dimethyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13878953.png)
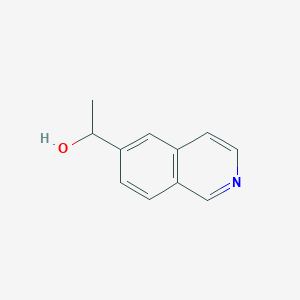
![2-[2-(Bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B13878961.png)
